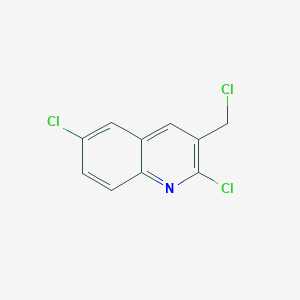

2,6-Dichloro-3-(chloromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c11-5-7-3-6-4-8(12)1-2-9(6)14-10(7)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAPZANHIDQHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588977 | |

| Record name | 2,6-Dichloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-83-3 | |

| Record name | 2,6-Dichloro-3-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quinoline Scaffold: A Technical Review of Biological Activity and Experimental Protocols

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets, including DNA, kinases, and topoisomerases. While historically anchored by antimalarial agents like chloroquine, recent advancements (2020–2025) have repositioned quinoline derivatives as potent receptor tyrosine kinase (RTK) inhibitors and multi-drug resistance (MDR) reversal agents.

This technical guide synthesizes the current state of quinoline pharmacology, detailing Structure-Activity Relationships (SAR), mechanistic pathways in oncology, and standardized protocols for synthesis and bioactivity screening.

Part 1: The Pharmacophore & SAR Analysis

The biological versatility of quinoline stems from its ability to participate in hydrogen bonding (via the ring nitrogen),

Core SAR Directives

-

Position 2 & 4: Critical for steric bulk tolerance and solubility adjustments. Substitutions here often dictate kinase selectivity (e.g., the 4-anilino moiety in EGFR inhibitors).

-

Position 6 & 7: Electron-donating groups (e.g., methoxy) at these positions mimic the adenine ring of ATP, facilitating binding to the ATP-binding pocket of kinases.

-

Position 8: Modifications here can enhance metal chelation (crucial for metalloprotease inhibition) or modulate lipophilicity.

-

Ring Nitrogen (N1): Essential for H-bond acceptance. Quaternization often leads to loss of oral bioavailability but increased DNA affinity.

Figure 1: Functional mapping of the quinoline scaffold highlighting critical substitution points for medicinal chemistry optimization.

Part 2: Therapeutic Frontiers

Oncology: Tyrosine Kinase Inhibition

Modern quinoline derivatives (e.g., Lenvatinib, Cabozantinib) function primarily as Type I or Type II kinase inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, preventing downstream signaling cascades essential for tumor angiogenesis and proliferation.

Mechanism of Action: The quinoline ring intercalates or stacks within the hinge region of the kinase, while substituents at C4 and C7 extend into the hydrophobic back pocket and solvent-exposed regions, respectively.

Figure 2: Signal transduction blockade by quinoline derivatives acting as ATP-competitive inhibitors at the RTK level.

Infectious Diseases: Overcoming Resistance

While chloroquine resistance is widespread, novel quinoline-sulfonamide hybrids and 8-hydroxyquinoline derivatives act against MDR strains by:

-

Inhibiting DNA Gyrase: Preventing bacterial DNA replication.

-

Disrupting Membrane Potentials: Acting as ionophores (specifically 8-hydroxyquinolines) to transport copper/zinc into bacteria, causing metal toxicity.

Part 3: Comparative Data Summary

The following table contrasts established FDA-approved quinolines with promising experimental classes from recent literature (2023-2025).

| Compound Class | Representative Drug/Code | Primary Target | IC50 / MIC Range | Clinical Status |

| Kinase Inhibitor | Lenvatinib | VEGFR1-3, FGFR | 4–22 nM (Cell-free) | FDA Approved (HCC) |

| Kinase Inhibitor | Bosutinib | Src/Abl Kinase | 1.2 nM (Src) | FDA Approved (CML) |

| Topoisomerase Inhibitor | Camptothecin (Analog) | Topoisomerase I | 0.2–5.0 | Clinical/Research |

| Experimental Hybrid | Compound 55 (Pyrazol-Quinoline) | HL-60 (Leukemia) | ~19.8 | Preclinical (2024) |

| Antimicrobial | QS3 (Quinoline-Sulfonamide) | S. aureus (MRSA) | 64–128 | Research |

Part 4: Technical Guide – Experimental Protocols

Protocol A: Friedländer Synthesis of Quinolines

A robust, atom-economic method for constructing the quinoline ring.[1]

Objective: Synthesize 2-substituted quinoline-4-carboxylic acid derivatives. Reagents: 2-Aminobenzophenone (or Isatin derivatives), Ethyl acetoacetate, Ethanol, Conc. HCl (Catalyst).

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-aminobenzophenone in 10 mL of absolute ethanol.

-

Addition: Add 1.2 mmol of ethyl acetoacetate (active methylene compound).

-

Catalysis: Add 3–4 drops of concentrated HCl (or sulfamic acid for milder conditions).

-

Why: Acid catalysis promotes the formation of the Schiff base intermediate and subsequent cyclodehydration.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.

-

Work-up: Cool to room temperature. Neutralize with saturated NaHCO

. -

Isolation: Extract with ethyl acetate (3 x 15 mL). Wash organic layer with brine, dry over anhydrous Na

SO -

Purification: Recrystallize from ethanol or purify via column chromatography.

Figure 3: The Friedländer synthesis pathway involving condensation followed by cyclodehydration.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer potential.

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

-

Seeding: Seed cells in 96-well plates at

cells/well in 100 -

Treatment: Replace media with 100

L of fresh media containing test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100-

Critical Control: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.[2]

-

Controls: Include Untreated Cells (Negative) and Doxorubicin (Positive).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. -

Formazan Formation: Incubate for 3–4 hours until purple precipitate is visible.

-

Solubilization: Carefully aspirate supernatant. Add 100

L DMSO to dissolve crystals.[9] Shake for 15 mins. -

Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to derive IC50.

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)

The Gold Standard for MIC determination (CLSI guidelines).[2]

-

Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Prep: In a 96-well plate, add 100

L CAMHB to all wells. -

Compound Dilution: Add 100

L of quinoline stock (dissolved in DMSO) to column 1. Perform 2-fold serial dilutions across the plate. -

Inoculation: Add 100

L of the diluted bacterial suspension to each well. Final volume = 200 -

Incubation: Seal and incubate at 35°C for 16–20 hours (24h for MRSA).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .

References

-

BenchChem. (2025).[1][2][7][9] Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives. Retrieved from

-

Alfa Chemistry. (2024). Friedländer Quinoline Synthesis: Mechanisms and Catalysts. Retrieved from

-

National Institutes of Health (NIH). (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.[5] Retrieved from

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. Retrieved from

-

Abcam. (2024). MTT Assay Protocol for Cell Viability. Retrieved from

- Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Reference for Protocol C).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Quinoline-Based Compounds in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. From the historical fight against malaria to modern anticancer and neuroprotective strategies, the versatility of the quinoline ring system is evident in its ability to interact with a wide array of biological targets. This technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the core mechanisms of action employed by quinoline-based compounds, underpinned by field-proven experimental insights and methodologies.

Section 1: The Diverse Landscape of Quinoline's Biological Targets

The biological activity of a quinoline derivative is intricately linked to its substitution pattern, which dictates its three-dimensional structure, electronic properties, and ultimately, its preferred molecular target. This guide will delve into three primary mechanisms of action that are central to the therapeutic effects of many quinoline-based compounds: DNA intercalation, topoisomerase inhibition, and kinase modulation. Furthermore, we will explore the emerging role of quinolines in neuroprotection through the inhibition of key enzymes.

Section 2: DNA Intercalation - A Classic Mechanism with Modern Implications

The planar aromatic structure of the quinoline ring system makes it an ideal candidate for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This physical disruption of DNA architecture can have profound consequences on cellular processes.

The Molecular Basis of Intercalation

Quinoline-based compounds that act as DNA intercalators typically possess a planar polycyclic aromatic system that can stack between adjacent DNA base pairs. This interaction is stabilized by van der Waals forces, and in some cases, hydrogen bonding or electrostatic interactions with the DNA backbone. The consequences of intercalation are significant and include:

-

Unwinding of the DNA Helix: The insertion of an intercalator forces the DNA helix to unwind to accommodate the foreign molecule, altering its supercoiling.

-

Inhibition of DNA Replication and Transcription: The distorted DNA structure can obstruct the passage of DNA and RNA polymerases, thereby halting replication and transcription.

-

Induction of DNA Damage: The presence of an intercalator can lead to DNA strand breaks, either directly or by stabilizing transient cleavage complexes formed by other enzymes, such as topoisomerases.

Experimental Workflow: Assessing DNA Intercalation

The causality behind experimental choices in studying DNA intercalation lies in the need to confirm the physical interaction and to quantify its strength. A multi-pronged approach using both spectroscopic and biophysical methods provides a self-validating system for characterizing this mechanism.

This technique monitors the changes in the electronic absorption spectrum of the quinoline compound upon binding to DNA. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the maximum absorption wavelength.

Detailed Protocol for UV-Visible Spectroscopy:

-

Reagent Preparation:

-

Prepare a stock solution of the quinoline compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in a buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of the ct-DNA stock solution by measuring its absorbance at 260 nm.

-

The purity of the DNA should be checked by the ratio of absorbance at 260 nm to 280 nm, which should be between 1.8 and 1.9.[1]

-

-

Titration:

-

In a quartz cuvette, place a fixed concentration of the quinoline compound (e.g., 50 µM) in the buffer.[2]

-

Record the initial UV-Vis spectrum of the compound alone (typically in the 200-500 nm range).

-

Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for at least 5 minutes before recording the UV-Vis spectrum.[1][2]

-

-

Data Analysis:

-

Correct the spectra for the dilution effect of adding the DNA solution.

-

Plot the absorbance at the maximum wavelength of the compound against the concentration of DNA.

-

The changes in absorbance and the shift in the maximum wavelength provide evidence of interaction. The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to appropriate binding models.[1]

-

This assay is a reliable method to demonstrate competitive binding for an intercalation site. Ethidium bromide (EtBr), a known DNA intercalator, exhibits a significant increase in fluorescence upon binding to DNA. A quinoline compound that also intercalates will displace EtBr, leading to a quenching of the fluorescence signal.[2][3]

Detailed Protocol for Ethidium Bromide Displacement Assay:

-

Reagent Preparation:

-

Fluorescence Measurement:

-

Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (excitation wavelength ~520 nm, emission wavelength ~600 nm).[2][3]

-

Add increasing concentrations of the quinoline compound to the cuvette.

-

After each addition, incubate for 5 minutes and record the fluorescence intensity.[3]

-

-

Data Analysis:

-

A decrease in fluorescence intensity indicates the displacement of EtBr by the quinoline compound.

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is indicative of the binding affinity.

-

Section 3: Topoisomerase Inhibition - A Potent Anticancer and Antibacterial Strategy

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. Quinoline-based compounds are prominent inhibitors of both type I and type II topoisomerases, making them powerful therapeutic agents.

Targeting the Topoisomerase-DNA Cleavage Complex

Topoisomerases function by creating transient single- or double-stranded breaks in the DNA, allowing the passage of another DNA segment, followed by religation of the break. Quinoline-based topoisomerase inhibitors act as "poisons" by stabilizing the covalent enzyme-DNA intermediate, known as the cleavage complex. This stabilization prevents the religation step, leading to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[4][5]

-

Type I Topoisomerase (Top1) Inhibitors: The camptothecin family of quinoline alkaloids are classic examples of Top1 inhibitors. They intercalate into the DNA at the site of cleavage and sterically hinder the religation of the single-strand break.[6]

-

Type II Topoisomerase (Top2) Inhibitors: Fluoroquinolone antibiotics, such as ciprofloxacin, are potent inhibitors of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] Some anticancer quinolines also target human topoisomerase II. These inhibitors bind to the enzyme-DNA complex and prevent the re-ligation of the double-strand break.

Experimental Workflow: Topoisomerase Inhibition Assays

The primary goal of these assays is to determine whether a compound inhibits the catalytic activity of the topoisomerase and to elucidate whether it acts as a poison by stabilizing the cleavage complex.

This assay assesses the overall catalytic activity of topoisomerases. Topoisomerase I relaxes supercoiled plasmid DNA, while topoisomerase II can decatenate interlocked DNA circles (kinetoplast DNA). Inhibition of these activities is observed by analyzing the DNA topology on an agarose gel.

Detailed Protocol for Topoisomerase II Decatenation Assay:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP).

-

Kinetoplast DNA (kDNA) as the substrate.

-

The quinoline compound at various concentrations (with a DMSO control).

-

-

Add purified human topoisomerase II enzyme to initiate the reaction.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

-

Gel Electrophoresis and Visualization:

-

Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Run the gel to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

-

Visualize the DNA bands under UV light. A decrease in the amount of decatenated product with increasing compound concentration indicates inhibition.

-

This assay specifically identifies topoisomerase poisons by detecting the accumulation of the covalent enzyme-DNA cleavage complex.

Detailed Protocol for Topoisomerase I Cleavage Assay:

-

Substrate Preparation:

-

Use a supercoiled plasmid DNA or a specific oligonucleotide substrate.

-

-

Reaction and Complex Trapping:

-

Set up reactions similar to the relaxation assay, containing the DNA substrate, reaction buffer, quinoline compound, and topoisomerase I.

-

Incubate at 37°C to allow the formation of cleavage complexes.

-

Rapidly add SDS to trap the covalent complexes by denaturing the enzyme.

-

-

Analysis of DNA Breaks:

-

Analyze the DNA by agarose gel electrophoresis. The stabilization of the cleavage complex by the inhibitor will lead to an increase in the amount of nicked or linearized DNA compared to the control.

-

Section 4: Kinase Inhibition - A Targeted Approach in Cancer Therapy

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several quinoline-based compounds have emerged as potent kinase inhibitors.[7][8]

Targeting the ATP-Binding Site

Most quinoline-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain. By occupying this site, they prevent the binding of ATP, the phosphate donor, and thus block the phosphorylation of downstream substrates. This inhibition disrupts the signaling pathways that are aberrantly activated in cancer cells.[9]

Key kinase targets for quinoline-based inhibitors include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[10][11][12]

-

Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[13]

-

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, and its overexpression is associated with several cancers.[14][15][16][17][18]

Experimental Workflow: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay is well-suited for high-throughput screening of kinase inhibitors and determining their IC50 values.[19][20][21][22][23]

Detailed Protocol for ADP-Glo™ Kinase Assay for IC50 Determination:

-

Kinase Reaction:

-

In a 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL).[23] The reaction mixture should contain:

-

The specific kinase of interest.

-

A suitable substrate (peptide or protein).

-

ATP at a concentration near its Km for the kinase.

-

The quinoline compound at serially diluted concentrations.

-

Appropriate kinase reaction buffer.

-

-

Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[19][20]

-

-

Reaction Termination and ATP Depletion:

-

ADP to ATP Conversion and Luminescence Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[23]

-

Incubate at room temperature for 30-60 minutes.[23]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase inhibition.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[21]

-

Signaling Pathways Targeted by Quinoline Kinase Inhibitors

Visualizing the signaling pathways targeted by these inhibitors is crucial for understanding their cellular effects.

VEGFR-2 Signaling Pathway:

Caption: VEGFR-2 signaling pathway and its inhibition by quinoline-based compounds.

PIM-1 Kinase Signaling Pathway:

Caption: PIM-1 kinase signaling pathway and its inhibition by quinoline-based compounds.

Section 5: Neuroprotection - An Emerging Frontier for Quinoline Derivatives

Beyond their established roles in infectious diseases and oncology, quinoline-based compounds are gaining attention for their neuroprotective potential. The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's provides several avenues for therapeutic intervention where quinolines have shown promise.

Inhibition of Acetylcholinesterase and Monoamine Oxidase

-

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. Quinoline derivatives can act as AChE inhibitors, increasing the levels of acetylcholine in the synaptic cleft and thereby improving cholinergic neurotransmission.[24][25][26]

-

Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of monoamine neurotransmitters like dopamine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease. Additionally, MAO inhibition can reduce the production of neurotoxic byproducts and oxidative stress.[27][28][29][30][31]

Signaling Pathways in Neuroprotection

Acetylcholinesterase Inhibition in Alzheimer's Disease:

Caption: Mechanism of acetylcholinesterase inhibition by quinoline-based compounds.

Monoamine Oxidase-B Inhibition in Parkinson's Disease:

Caption: Mechanism of monoamine oxidase-B inhibition by quinoline-based compounds.

Section 6: Structure-Activity Relationships (SAR) - The Key to Specificity

The diverse biological activities of quinoline derivatives are a direct consequence of their structural modifications. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new compounds with enhanced potency and selectivity for a specific target.

Table 1: Summary of Key Structure-Activity Relationships for Quinoline-Based Compounds

| Mechanism of Action | Key Structural Features and Their Influence |

| Antimalarial Activity | - A 7-chloro substituent on the quinoline ring is often crucial for activity.[32] - The nature and length of the aminoalkyl side chain at the 4-position significantly impact efficacy and the ability to overcome resistance.[32][33] - Increased basicity of the side chain can lead to better accumulation in the parasite's acidic food vacuole.[33] |

| Topoisomerase Inhibition | - For Topoisomerase I inhibitors like camptothecin, the intact lactone E-ring is essential for activity. - For Topoisomerase II inhibitors (fluoroquinolones), a fluorine atom at position 6 and a piperazine ring at position 7 enhance the spectrum and potency.[4] - For other Topoisomerase II inhibitors, substituents on the anilino ring and their hydrophobicity can correlate with cytotoxic activity.[4][5] |

| Kinase Inhibition | - The 4-anilino-quinazoline/quinoline scaffold is a common feature for EGFR and VEGFR-2 inhibitors, with substitutions on the anilino ring modulating potency and selectivity.[9][13] - For PIM-1 kinase inhibitors, specific interactions with residues like Asp186 and Lys67 in the ATP-binding site are important.[14] - The overall shape and electronic properties of the molecule determine its fit and interactions within the kinase's ATP-binding pocket. |

Section 7: Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful source of biologically active compounds. The mechanisms of action discussed in this guide—DNA intercalation, topoisomerase inhibition, and kinase modulation—represent well-established paradigms that have led to the development of life-saving drugs. The emerging neuroprotective roles of quinoline derivatives highlight the ongoing potential of this versatile chemical entity.

For researchers and drug development professionals, a deep understanding of these mechanisms, coupled with robust experimental validation, is the key to unlocking the full therapeutic potential of quinoline-based compounds. The future of quinoline-based drug discovery will likely involve the development of multi-target agents, the use of computational methods to predict and optimize activity, and the exploration of novel biological targets. The self-validating experimental systems and detailed protocols provided herein serve as a foundational resource for these endeavors, enabling the scientific community to continue to harness the power of the quinoline ring for the betterment of human health.

References

-

Jain, P., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(35), 22699-22723. [Link]

-

MetroTech Institute. (2025). Stopping the Breakdown: How Acetylcholinesterase Inhibitors Help Fight Alzheimer's Disease. MetroTech Institute. [Link]

-

ResearchGate. (n.d.). Schematic illustration of VEGFR-2 signaling pathways. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism pathway of acetylcholinesterase inhibitors. ResearchGate. [Link]

-

YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

National Center for Biotechnology Information. (2025). Innovative approaches in acetylcholinesterase inhibition: a pathway to effective Alzheimer's disease treatment. PubMed. [Link]

-

National Center for Biotechnology Information. (2017). Pim-1 kinase as cancer drug target: An update. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. PubMed Central. [Link]

-

Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2023). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. PubMed Central. [Link]

-

ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]

-

Bio-protocol. (2020). Kinase assays IC50 determination. Bio-protocol. [Link]

-

Ovid. (n.d.). Monoamine oxidase B inhibition and neuroprotection. Ovid. [Link]

-

National Center for Biotechnology Information. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

-

MDPI. (2025). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI. [Link]

-

National Center for Biotechnology Information. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). PubMed Central. [Link]

-

American Association for Cancer Research. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]

-

Taylor & Francis Online. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Taylor & Francis Online. [Link]

-

MDPI. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI. [Link]

-

Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]

-

National Center for Biotechnology Information. (2009). Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives. PubMed. [Link]

-

SpringerLink. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. SpringerLink. [Link]

-

National Center for Biotechnology Information. (2014). PIM kinase (and Akt) biology and signaling in tumors. PubMed Central. [Link]

-

Encyclopedia.pub. (2020). Acetylcholinesterase Inhibitors. Encyclopedia.pub. [Link]

-

Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

-

MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

ResearchGate. (2025). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2008). Synthesis, cytotoxic activities and structure-activity relationships of topoisomerase I inhibitors: indolizinoquinoline-5,12-dione derivatives. PubMed. [Link]

-

Semantic Scholar. (n.d.). Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives. Semantic Scholar. [Link]

-

bioRxiv. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. [Link]

-

Dove Medical Press. (2019). PIM-1 kinase: a potential biomarker of triple-negative breast cancer. Dove Medical Press. [Link]

-

Taylor & Francis Online. (2022). Review on recent development of quinoline for anticancer activities. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. [Link]

-

MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]

-

Bio-protocol. (2020). 3.3. DNA Binding Studies by UV–Vis Spectroscopy. Bio-protocol. [Link]

-

Herald Scholarly Open Access. (2019). DNA Interaction Study of Some Symmetrical 1,2-Phenylenediamine Schiff's Base Derivatives as New Potential DNA Intercalators using Ethidium Bromide Competition Fluorescent Assay. Herald Scholarly Open Access. [Link]

-

bioRxiv. (2018). Quantification of DNA samples by Ethidium Bromide Spot Technique. bioRxiv. [Link]

-

Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]

-

Purdue University. (n.d.). ULTRAVIOLET SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT QUANTIFICATION OF NUCLEIC ACIDS. Purdue University. [Link]

-

ResearchGate. (2004). Standard Operating Procedure DNA Quantification by UV Absorption. ResearchGate. [Link]

-

DeNovix. (2019). Outlining UV-Vis DNA Quantification. DeNovix. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, cytotoxic activities and structure-activity relationships of topoisomerase I inhibitors: indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships | bioRxiv [biorxiv.org]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Assay in Summary_ki [bindingdb.org]

- 22. promega.com [promega.com]

- 23. promega.com [promega.com]

- 24. metrotechinstitute.org [metrotechinstitute.org]

- 25. researchgate.net [researchgate.net]

- 26. Innovative approaches in acetylcholinesterase inhibition: a pathway to effective Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ovid.com [ovid.com]

- 29. mdpi.com [mdpi.com]

- 30. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 31. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Elucidation of Novel Quinolines

Introduction: The Quinoline Scaffold - A Cornerstone in Modern Drug Discovery

The quinoline moiety, a fused bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The precise structural characterization of novel quinoline derivatives is therefore a critical step in the drug discovery and development pipeline, directly impacting the understanding of structure-activity relationships (SAR) and the advancement of new therapeutic agents.[1]

This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis and unambiguous structural elucidation of novel quinolines. We will delve into the core spectroscopic techniques, emphasizing not just the procedural steps, but the underlying scientific rationale that governs experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently characterize newly synthesized quinoline-based compounds.

The Integrated Spectroscopic Workflow: A Multi-faceted Approach to Structural Truth

The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single piece of evidence is typically sufficient; rather, a confluence of data from multiple, orthogonal analytical techniques is required. For novel quinolines, our primary tools are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. In cases of ambiguity or for absolute stereochemical assignment, X-ray crystallography serves as the definitive arbiter.[4][5]

The logical flow of this process is paramount. We begin with techniques that provide broad, foundational information (MS for molecular weight, IR for functional groups) and progressively move to more detailed methods that reveal the intricate connectivity and spatial arrangement of the molecule (a full suite of 1D and 2D NMR experiments).

Caption: A logical approach to NMR data acquisition and interpretation.

Interpreting NMR Spectra of Quinolines

-

¹H NMR: The aromatic protons of the quinoline ring typically resonate between 7.0 and 9.0 ppm. [6]The proton at the C2 position is often the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom. [6]The coupling constants (J-values) between adjacent protons can help to determine the substitution pattern on the rings.

-

¹³C NMR: The carbon atoms of the quinoline scaffold typically appear in the range of 120-150 ppm. [6]Carbons directly bonded to the nitrogen (C2 and C8a) are generally found at lower fields. [6]* 2D NMR: The combination of COSY, HSQC, and HMBC spectra allows for the systematic assembly of the molecular structure. For example, a COSY spectrum will reveal the connectivity of protons within the benzene and pyridine rings. An HSQC spectrum will then link these protons to their attached carbons. Finally, an HMBC spectrum will show correlations between, for instance, a substituent's protons and the quinoline ring carbons, thereby establishing the point of attachment. [7][8][9]

NMR Experiment Information Yielded Application to Novel Quinolines ¹H NMR Proton chemical shifts, coupling constants, integrals Determines proton environments and substitution patterns. ¹³C NMR Number and type of carbon atoms Defines the carbon skeleton. COSY ¹H-¹H spin-spin coupling correlations Establishes proton connectivity within the rings. HSQC Direct ¹H-¹³C correlations Assigns protons to their directly attached carbons. | HMBC | Long-range ¹H-¹³C correlations | Connects molecular fragments and confirms substituent positions. |

Vibrational and Electronic Spectroscopy: Complementary Insights

While NMR and MS provide the core structural information, IR and UV-Vis spectroscopy offer valuable complementary data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. [6][10]For a novel quinoline, one would look for:

-

C=N and C=C stretching vibrations within the aromatic quinoline ring (typically in the 1600-1450 cm⁻¹ region).

-

Aromatic C-H stretching vibrations (above 3000 cm⁻¹).

-

Characteristic vibrations of any substituents, such as a carbonyl (C=O) stretch (around 1700 cm⁻¹) or a hydroxyl (O-H) stretch (broad band around 3300 cm⁻¹). [11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. [11]2. Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. [2]3. Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. [11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for conjugated systems like quinolines. [12][13]The position of the maximum absorbance (λmax) can be influenced by the substitution pattern and the nature of the substituents on the quinoline ring. While not typically used for primary structure elucidation, it can be valuable for confirming the presence of the aromatic system and for quantitative analysis. [10]

Conclusion: From Spectra to Structure with Confidence

The structural elucidation of novel quinolines is a systematic process that relies on the thoughtful integration of data from a suite of powerful spectroscopic techniques. By starting with mass spectrometry to establish the molecular formula, followed by a comprehensive analysis of 1D and 2D NMR spectra to map out the molecular framework, and supplemented with IR and UV-Vis data to confirm functional groups and electronic properties, researchers can arrive at a confident structural assignment. Each technique provides a unique and essential piece of the puzzle, and it is the synergy between them that illuminates the complete molecular picture, paving the way for the development of the next generation of quinoline-based therapeutics.

References

- BenchChem. (2025).

- BenchChem. (2025). Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.

- PMC. (n.d.).

- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.

- Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.

- PubMed. (2024).

- Slideshare. (n.d.).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Semanticscholar. (n.d.).

- BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.

- Mar Dioscorus College of Pharmacy. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.

- alwsci. (2025). How To Prepare And Run An NMR Sample. alwsci.

- Walsh Medical Media. (2025).

- Huan, T. T. (2021).

- Lab Manager. (2025).

- University of Leicester. (n.d.).

- Kumru, M., Küçük, V., Kocademir, M., Alfanda, H. M., Altun, A., & Sarı, L. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 134, 81–89.

- Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis.

- ResearchGate. (n.d.). X-ray structure analysis of quinolinyl iminothiazoline 6.

- PMC. (n.d.).

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

Methodological & Application

The Synthetic Chemist's Gateway to Novel Quinolines: An Experimental Protocol for 2-Chloro-3-Substituted Derivatives

Abstract

This comprehensive guide details the experimental protocols for synthesizing 2-chloro-3-substituted quinolines, a pivotal scaffold in medicinal chemistry and drug development. We delve into the robust and widely applicable Vilsmeier-Haack reaction for the preparation of the key intermediate, 2-chloro-3-formylquinoline, from readily available acetanilides. Beyond this foundational synthesis, we provide validated protocols for the strategic diversification of this intermediate through palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and expert insights to ensure successful synthesis and downstream application.

Introduction: The Enduring Significance of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological and pharmaceutical activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV properties.[1] The strategic functionalization of the quinoline core is paramount to modulating its therapeutic efficacy. Among the myriad of substituted quinolines, 2-chloro-3-substituted derivatives serve as exceptionally versatile synthetic intermediates. The presence of the chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the substituent at the 3-position allows for extensive structural diversification. This guide provides a detailed roadmap for the synthesis and elaboration of these valuable building blocks.

Part I: The Cornerstone Synthesis - 2-Chloro-3-Formylquinoline via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient one-pot method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[2] This reaction utilizes the Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]

Reaction Mechanism and Workflow

The reaction proceeds through two primary stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[2]

-

Cyclization of the N-Arylacetamide: The N-arylacetamide undergoes a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.[2] Electron-donating groups on the N-arylacetamide substrate generally enhance the reaction rate and improve yields.

The general workflow for this synthesis is depicted below:

Caption: General experimental workflow for the synthesis of 2-chloro-3-formylquinolines.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

Materials:

-

Acetanilide (or substituted acetanilide)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution (saturated)

-

Ethanol (for recrystallization)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool DMF (3-5 molar equivalents relative to the acetanilide) to 0-5 °C in an ice-salt bath.[3]

-

Add POCl₃ (4-12 molar equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.[3]

-

After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a pale yellow to reddish solid indicates the formation of the Vilsmeier reagent.

-

Reaction with Acetanilide: Add the corresponding N-arylacetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 20 °C.

-

After the addition, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing a large volume of crushed ice with constant stirring.[2]

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. A solid precipitate will form.

-

Filter the crude product using a Büchner funnel, wash it thoroughly with cold water, and air-dry.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure 2-chloro-3-formylquinoline.[4]

Expert Insights:

-

The molar ratio of POCl₃ to the acetanilide is a critical parameter. For many substrates, a ratio of around 12:1 has been found to give optimal yields.

-

Electron-donating groups on the acetanilide, particularly at the meta-position, facilitate the cyclization and can lead to higher yields and shorter reaction times. Conversely, electron-withdrawing groups may result in lower yields.

-

Careful control of the temperature during the addition of POCl₃ and the acetanilide is crucial to prevent unwanted side reactions.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various 2-chloro-3-formylquinolines using the Vilsmeier-Haack reaction.

| Starting Acetanilide | Product | Typical Yield (%) |

| Acetanilide | 2-Chloro-3-formylquinoline | 60-75 |

| 4-Methylacetanilide | 2-Chloro-6-methyl-3-formylquinoline | 70-85 |

| 4-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | 75-90 |

| 4-Chloroacetanilide | 2,6-Dichloro-3-formylquinoline | 50-65 |

| 2-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | 65-80[5] |

Yields are representative and can vary based on specific reaction conditions and scale.[3]

Part II: Diversification of the 2-Chloro-3-Formylquinoline Scaffold

The synthesized 2-chloro-3-formylquinolines are versatile intermediates for the creation of a diverse library of quinoline derivatives. The chloro and formyl groups can be selectively or sequentially modified.[1]

Caption: Key diversification pathways for 2-chloro-3-formylquinoline.

A. Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The chloro group at the 2-position of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[6][7][8]

The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds between the 2-position of the quinoline and various aryl or heteroaryl groups.[6][7]

General Protocol:

-

To a reaction vessel, add the 2-chloro-3-substituted quinoline (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).[9][10]

-

Add a suitable solvent system (e.g., DMF/water, dioxane/water, or toluene).[9][10]

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

The Sonogashira coupling allows for the introduction of an alkynyl moiety at the 2-position, a valuable functional group for further transformations.[11][12]

General Protocol:

-

In a Schlenk flask, combine the 2-chloro-3-substituted quinoline (1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., PPh₃).[10][12]

-

Add a suitable solvent (e.g., triethylamine, THF, or DMF) and the terminal alkyne (1.2-2.0 equivalents).

-

Degas the mixture and heat under an inert atmosphere at a temperature ranging from room temperature to 100 °C.

-

Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

-

Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-aminoquinolines, which are prevalent in many biologically active molecules.[13][14]

General Protocol:

-

In an oven-dried reaction tube, add the 2-chloro-3-substituted quinoline (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents).

-

Evacuate and backfill the tube with an inert gas.

-

Add the amine (1.2-1.5 equivalents) and a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

B. Transformations of the 3-Formyl Group

The aldehyde functionality at the 3-position is a versatile handle for a wide array of chemical transformations.

-

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction to a hydroxymethyl group can be achieved with reducing agents such as sodium borohydride.

-

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel adducts, respectively.[1][15]

-

Conversion to other functional groups: The formyl group can be converted to a cyano group, for instance, by reaction with hydroxylamine hydrochloride followed by dehydration with a reagent like phosphoryl chloride.[16]

Conclusion

The protocols outlined in this guide provide a robust and versatile platform for the synthesis and diversification of 2-chloro-3-substituted quinolines. The Vilsmeier-Haack reaction serves as a reliable entry point to the key 2-chloro-3-formylquinoline intermediate. Subsequent palladium-catalyzed cross-coupling reactions and transformations of the formyl group open the door to a vast chemical space of novel quinoline derivatives with significant potential for applications in drug discovery and materials science. By understanding the underlying principles and adhering to the detailed experimental procedures, researchers can confidently access these valuable molecular scaffolds.

References

-

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

-

Yi, C. S., Shakenov, A., & Gnyawali, K. P. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry, 21(3), 533-537. [Link]

- Mistry, P. M., & Patel, J. K. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 51B(12), 1735-1739.

-

Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(02), 251–253. [Link]

- Abdel-Wahab, B. F., Hamama, W. S., & Zoorob, H. H. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Molecular Diversity, 22(3), 673-698.

- Gao, Y., et al. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes.

- Reddy, E. A., et al. (2008).

- Li, Z., et al. (2020). Sc(OTf)3‑Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides. The Journal of Organic Chemistry, 85(10), 6571-6579.

- Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(1), 146-150.

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. [Link]

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

- Patil, S. B., & Devan, P. B. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 11-14.

- Rizbayeva, T. S., et al. (2024). One-Pot Synthesis of 2,3-Disubstituted Quinolines Based on Acetals and Anilines. Russian Journal of General Chemistry, 94(6), 1247-1250.

- Kumar, A., & Kumar, S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.

- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.

- Albadi, J., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9433-9435.

-

Pal, M., et al. (2008). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][1]naphthyridine derivatives in aqueous ammonia. Tetrahedron, 64(51), 11680-11685.

- de Souza, M. V. N., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Synlett, 31(12), 1187-1191.

- Narender, P., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(1), 356-367.

- Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 33.

- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling reaction in the pharmaceutical industry. RSC Drug Discovery Series, 1, 1-38.

- Abdel-Wahab, B. F., Hamama, W. S., & Zoorob, H. H. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(11), 1355-1383.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-3-cyanoquinoline. [Link]

- Hamama, W. S., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

- Patel, J., et al. (2013). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2013(5), 194-206.

- Kumar, A. (2012). Quinoline: A versatile heterocyclic. Journal of Advanced Scientific Research, 3(3), 12-20.

- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

- Ali, M. M., et al. (2001).

- El-Sayed, M. A. A., et al. (2020). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Journal of Chemical Reviews, 2(1), 1-18.

- Pal, M., et al. (2010). Regioselective alkynylation of 2-aryl-4-chloro-3-iodoquinolines and subsequent arylation or amination of the 2-aryl-3-(alkynyl)-4-chloroquinolines. Tetrahedron, 66(3), 674-681.

-

Wikipedia. (n.d.). Vilsmeier-Haack reaction. [Link]

- Singh, P. P., et al. (2012). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Current Topics in Medicinal Chemistry, 12(3), 229-255.

- Malig, T. C., et al. (2020). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Organic Process Research & Development, 24(9), 1774-1786.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. chemijournal.com [chemijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 11. irantypist.com [irantypist.com]

- 12. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.box]

- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. prepchem.com [prepchem.com]

The Synthetic Versatility of 2,6-Dichloro-3-(chloromethyl)quinoline: A Guide for Researchers

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular entities with diverse applications.[1][2] From potent anti-cancer agents to advanced organic materials, the strategic functionalization of the quinoline core is paramount. Among the myriad of quinoline-based building blocks, 2,6-dichloro-3-(chloromethyl)quinoline stands out as a trifunctionalized reagent offering a hierarchical platform for molecular elaboration. This guide provides an in-depth exploration of its reactivity and synthetic utility, complete with detailed protocols for key transformations.

Handling and Safety Precautions

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and to implement appropriate safety measures.

Hazard Profile: While specific toxicity data for this compound is limited, its structural motifs suggest that it should be handled with care. The presence of reactive chloro substituents, particularly the benzylic chloride at the 3-position, indicates that it is likely to be an irritant and a lachrymator. Similar chloro-substituted heterocyclic compounds are classified as harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[3][4]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Reactivity Profile: A Trifunctionalized Platform

The synthetic utility of this compound stems from the differential reactivity of its three chloro substituents. This allows for a stepwise and regioselective functionalization, providing access to a wide array of complex molecules.

-

C-3 Chloromethyl Group: The benzylic chloride at the C-3 position is the most reactive site for nucleophilic substitution. It readily undergoes SN2-type reactions with a variety of nucleophiles, including amines, thiols, and alcohols, providing a straightforward method for introducing diverse side chains.

-

C-2 Chloro Substituent: The chloro group at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom.[5] It is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.

-

C-6 Chloro Substituent: The chloro group at the C-6 position on the carbocyclic ring is the least reactive of the three. It typically requires more forcing conditions for both SNAr and cross-coupling reactions, allowing for selective manipulation of the other two positions.

This hierarchy of reactivity enables a synthetic strategy where the C-3 position can be functionalized first, followed by selective reaction at the C-2 position, and finally, modification at the C-6 position.

Application Protocols

The following protocols are designed to serve as a starting point for the synthetic exploration of this compound. Optimization may be required for specific substrates and scales.

Protocol 1: Nucleophilic Substitution at the C-3 Chloromethyl Group

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Reaction Scheme:

A general scheme for nucleophilic substitution at the C-3 position.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, benzylamine) (1.1 eq)

-

Base (e.g., K₂CO₃, Et₃N) (1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and the base (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Causality Behind Experimental Choices:

-

The use of a slight excess of the amine and a base is to ensure complete consumption of the starting material and to neutralize the HCl generated during the reaction.

-

Anhydrous solvents are used to prevent potential hydrolysis of the chloromethyl group.

-

Room temperature is often sufficient for this reaction due to the high reactivity of the benzylic chloride.

Protocol 2: Palladium-Catalyzed Domino Sonogashira Coupling

This protocol is based on the work of Darweesh et al. and describes a domino reaction involving a Sonogashira coupling at the C-2 position followed by a dimerization.[1]

Reaction Scheme:

Domino Sonogashira coupling and dimerization.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene) (1.0 eq)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

CuI (10 mol%)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Schlenk flask and nitrogen atmosphere setup

Procedure:

-

To a Schlenk flask charged with this compound (1.0 eq) and the terminal alkyne (1.0 eq), add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous acetonitrile and triethylamine via syringe.

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere for the time indicated by TLC monitoring (typically 6-12 hours).

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the dimeric quinolinium salt.[1]

Quantitative Data:

| Entry | Terminal Alkyne | Yield (%) |

| 1 | Phenylacetylene | 88 |

| 2 | 4-Ethynyltoluene | 85 |

| 3 | 1-Ethynyl-4-methoxybenzene | 82 |

| Data adapted from Darweesh et al., 2019.[1] |

Mechanistic Insights:

Catalytic cycle for the Sonogashira coupling and subsequent dimerization.

The reaction proceeds through a standard Sonogashira catalytic cycle at the C-2 position, followed by a proposed dimerization of the initially formed 2-alkynyl-3-(chloromethyl)-6-chloroquinoline.[1]

Protocol 3: Regioselective Suzuki-Miyaura Cross-Coupling (Adapted)

Reaction Scheme:

Regioselective Suzuki-Miyaura coupling at the C-2 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/H₂O, 4:1)

-

Schlenk flask and nitrogen atmosphere setup

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-100 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the 2-aryl-6-chloro-3-(chloromethyl)quinoline.

Causality Behind Experimental Choices:

-

The choice of a palladium(0) catalyst and a phosphine ligand is standard for Suzuki-Miyaura couplings.

-

An aqueous base is required to activate the boronic acid for transmetalation.[3]

-

The higher reactivity of the C-2 chloro group compared to the C-6 chloro group allows for regioselective mono-arylation under controlled conditions.[7]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its three distinct chloro-functionalized positions allow for a range of selective transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to harness the synthetic potential of this reagent in the development of novel pharmaceuticals and functional materials.

References

-

Darweesh, A. F., et al. (2019). Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes. Polycyclic Aromatic Compounds. [Link]

-

Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]

-

Li, J., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Journal of the Chinese Chemical Society. [Link]

-

Mphahlele, M. J., et al. (2014). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Welch, C. J., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]

-

Loh, Y. Y., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

Pujar, P. P., et al. (2024). Approaches towards the synthesis of 2-aminoquinolines. ResearchGate. [Link]

-